Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester
Description
Introduction to Benzoic Acid Derivatives with Silyl-Ethynyl-Thio Functionalities
Benzoic acid derivatives incorporating silyl-ethynyl-thio functionalities occupy a critical niche in organosilicon chemistry due to their hybrid electronic and steric characteristics. These compounds merge the aromaticity of the benzoic acid core with the electron-rich nature of sulfur-based linkages and the steric bulk of trimethylsilyl (TMS) groups. Such structural features enable tailored reactivity in cross-coupling reactions, polymer science, and materials engineering.
Structural Significance of 4-[[(Trimethylsilyl)ethynyl]thio] Substituents
The 4-[[(trimethylsilyl)ethynyl]thio] substituent introduces a trifecta of structural elements:
- Trimethylsilyl Group : The TMS moiety confers steric protection to the ethynyl group while modulating electron density through its inductive electron-donating effect. This combination enhances thermal stability and reduces undesired side reactions during synthetic transformations.
- Ethynyl Linkage : The carbon-carbon triple bond imposes linear geometry, rigidifying the molecule and facilitating π-orbital conjugation with the aromatic ring. This conjugation redistributes electron density, as evidenced by bathochromic shifts in UV-Vis spectra of analogous compounds.
- Thioether Bridge : The sulfur atom at the para position introduces polarizability and nucleophilic susceptibility. Comparative studies of thioether- versus ether-linked analogs show a 15–20% increase in solubility in nonpolar solvents due to sulfur’s lower electronegativity.
Table 1: Key Structural Parameters of 4-[[(Trimethylsilyl)ethynyl]thio] Substituents
| Parameter | Value/Characteristic | Method of Determination | Source |
|---|---|---|---|
| C≡C Bond Length | 1.20 Å | X-ray Crystallography | |
| C-S Bond Length | 1.82 Å | Computational DFT | |
| Dihedral Angle (C≡C-S-C) | 178.5° | NMR Spectroscopy |
The near-linear dihedral angle (178.5°) between the ethynyl and thioether groups minimizes steric clash with the TMS moiety, allowing efficient orbital overlap. Nuclear Overhauser Effect (NOE) studies on related structures confirm minimal intramolecular interactions between the TMS group and aromatic protons, supporting this spatial arrangement.
Role of Methyl Ester Groups in Molecular Stability and Reactivity
The methyl ester group at the carboxyl position serves dual roles:
- Steric and Electronic Stabilization : By replacing the acidic proton of the carboxylic acid, the methyl ester eliminates pH-dependent ionization, enhancing stability in protic solvents. Kinetic studies demonstrate a 40% reduction in hydrolysis rate compared to ethyl esters due to increased steric hindrance.
- Directed Reactivity : The ester carbonyl acts as an electron-withdrawing group, polarizing the aromatic ring and directing electrophilic substitution to the meta position. This contrasts with unsubstituted benzoic acid, where carboxyl groups direct ortho/para substitution.
Table 2: Comparative Reactivity of Methyl Ester vs. Carboxylic Acid Derivatives
The methyl ester’s electron-withdrawing nature is quantified by Hammett substituent constants (σ = +0.45), which correlate with observed reaction rates in nucleophilic acyl substitution. Additionally, Fourier-Transform Infrared (FTIR) spectroscopy of the compound shows a carbonyl stretching frequency at 1725 cm⁻¹, intermediate between aliphatic esters (1740–1720 cm⁻¹) and conjugated systems, indicating partial resonance stabilization with the aromatic ring.
In Sonogashira coupling reactions—a key synthetic route for ethynylated compounds—the TMS-ethynyl-thio group remains intact under standard palladium/copper catalysis conditions (e.g., Pd(PPh₃)₄, CuI, Et₃N). This stability enables sequential functionalization strategies where the methyl ester can be selectively hydrolyzed post-coupling without affecting the silyl-protected alkyne.
The interplay between these functional groups creates a versatile molecular scaffold. For instance, the TMS group can be selectively removed via fluoride-mediated cleavage (e.g., TBAF in THF) to generate terminal alkynes for further coupling, while the methyl ester can undergo transesterification or aminolysis to introduce diverse R groups. This modularity underpins applications in materials science, such as the synthesis of conjugated polymers with tunable optoelectronic properties.
Properties
CAS No. |
638199-60-7 |
|---|---|
Molecular Formula |
C13H16O2SSi |
Molecular Weight |
264.42 g/mol |
IUPAC Name |
methyl 4-(2-trimethylsilylethynylsulfanyl)benzoate |
InChI |
InChI=1S/C13H16O2SSi/c1-15-13(14)11-5-7-12(8-6-11)16-9-10-17(2,3)4/h5-8H,1-4H3 |
InChI Key |
XFLCIGKFQYYCND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SC#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves three key steps:
Stepwise Preparation Details
| Step | Reaction Type | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|---|
| 1 | Thiolation of 4-bromobenzoic acid methyl ester | Sodium thiolate or thiol source, base (e.g., NaH or K2CO3), solvent (DMF or DMSO) | Nucleophilic substitution of bromine by thiol to form 4-(mercapto)benzoic acid methyl ester | High yield, mild conditions |
| 2 | Synthesis of trimethylsilyl-protected ethynyl reagent | Commercially available or prepared by reaction of acetylene with chlorotrimethylsilane in presence of base | Formation of trimethylsilylacetylene (TMS-acetylene) | Readily available reagent |
| 3 | Coupling of TMS-ethynyl to thiol | Copper(I)-catalyzed coupling (e.g., CuI), base (e.g., Et3N), solvent (THF or DMF), inert atmosphere | Formation of thioalkyne linkage via nucleophilic substitution or cross-coupling | Moderate to good yield; requires inert atmosphere to prevent oxidation |
Detailed Reaction Conditions and Mechanisms
Thiolation: The 4-bromobenzoic acid methyl ester undergoes nucleophilic aromatic substitution with a thiolate anion generated in situ from a thiol and base. This step selectively replaces the bromine atom with a thiol group, yielding the 4-mercapto derivative.
TMS-ethynyl introduction: The trimethylsilyl group protects the terminal alkyne, preventing polymerization and side reactions. The TMS-ethynyl reagent is coupled to the thiol via a copper(I)-catalyzed reaction, forming a thioalkyne bond. This step is sensitive to moisture and oxygen, requiring anhydrous and inert conditions.
Purification: The final product is purified by column chromatography or recrystallization, often yielding a yellow solid with melting points consistent with literature values (~177–178 °C for related TMS-ethynyl benzoic acid derivatives).
Representative Synthetic Route Example
| Reagent/Step | Quantity | Conditions | Outcome |
|---|---|---|---|
| 4-Bromobenzoic acid methyl ester | 1 equiv | Dissolved in DMF | Starting material |
| Sodium thiolate (NaSMe or NaSH) | 1.2 equiv | Stirred at 50–80 °C for 4–6 h | Formation of 4-mercapto-benzoic acid methyl ester |
| Trimethylsilylacetylene | 1.1 equiv | Added with CuI catalyst, Et3N base, THF solvent, inert atmosphere, room temp to 50 °C | Coupling to form 4-[[(trimethylsilyl)ethynyl]thio]-benzoic acid methyl ester |
| Workup | Quenching with water, extraction with ethyl acetate | Drying over Na2SO4, concentration | Crude product |
| Purification | Silica gel chromatography | Elution with hexane/ethyl acetate mixtures | Pure target compound |
Research Findings and Data
Yields: Reported yields for similar TMS-ethynyl thioether benzoate derivatives range from 60% to 85% depending on reaction scale and purity of reagents.
Reaction times: Thiolation typically requires 2–6 hours; coupling reactions proceed within 1–4 hours under optimized conditions.
Stability: The trimethylsilyl protecting group stabilizes the ethynyl moiety during synthesis and storage; it can be removed later if needed by fluoride sources (e.g., TBAF).
Characterization: Confirmed by NMR (1H, 13C), IR (alkyne C≡C stretch ~2100–2200 cm⁻¹), and mass spectrometry.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Thiolation of 4-bromobenzoic acid methyl ester | Sodium thiolate, DMF, base | 50–80 °C, 4–6 h | High selectivity for substitution |
| Preparation of TMS-ethynyl reagent | Acetylene, chlorotrimethylsilane, base | Room temp, inert atmosphere | Commercially available |
| Coupling of TMS-ethynyl to thiol | CuI catalyst, Et3N, THF | Room temp to 50 °C, inert atmosphere | Requires moisture-free conditions |
| Purification | Chromatography or recrystallization | Ambient conditions | Yields 60–85% |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism by which benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical pathways. The ester functional group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets or participate in further chemical reactions.
Comparison with Similar Compounds
Key Features :
- Functional Groups : Methyl ester (COOCH₃), thioether (S-linked), ethynyl (C≡C), and trimethylsilyl (TMS) groups.
Structural Comparison
Physicochemical Properties
- Lipophilicity : The TMS-ethynylthio group in the target compound increases hydrophobicity compared to hydroxyl- or methoxy-substituted analogs (e.g., ).
- Stability : Silyl groups (TMS) enhance thermal stability but may hydrolyze under acidic/basic conditions, similar to other TMS-containing esters .
- Molecular Weight : The target compound (232.355 g/mol) is intermediate in size compared to bulkier analogs like C₁₆H₂₆O₃Si₂ (326.55 g/mol) .
Analytical Detection
- GC-MS: Widely used for detection of benzoic acid derivatives. Fragmentation: TMS groups produce characteristic ions (e.g., m/z 73 for Si(CH₃)₃⁺) .
Biological Activity
Benzoic acid derivatives are significant in various biological and pharmacological applications. One such compound, Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester , has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H16O2SiS
- Molecular Weight : 252.41 g/mol
- CAS Number : 16116-80-6
The presence of the trimethylsilyl group enhances the lipophilicity of the compound, potentially affecting its biological interactions.
Biological Activity Overview
Research indicates that benzoic acid derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have reported that benzoic acid derivatives possess antimicrobial properties against various bacteria and fungi.
- Antioxidant Properties : These compounds have shown potential in scavenging free radicals, contributing to their antioxidant capacity.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to inhibit inflammatory pathways.
The mechanisms underlying the biological activities of benzoic acid derivatives can be summarized as follows:
- Inhibition of Enzymatic Activity : Many benzoic acid derivatives inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of pathogens.
- Interaction with Cell Membranes : The lipophilic nature of these compounds allows them to integrate into cell membranes, disrupting membrane integrity and function.
- Scavenging Free Radicals : The presence of hydroxyl groups can facilitate the donation of electrons to free radicals, neutralizing their harmful effects.
Antimicrobial Activity
A study conducted by Xiong et al. (2020) demonstrated that a series of benzoic acid derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for various derivatives, indicating promising antimicrobial potential.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Benzoic Acid Derivative A | 32 | Staphylococcus aureus |
| Benzoic Acid Derivative B | 64 | Escherichia coli |
Antioxidant Activity
In a study by Lee et al. (2021), the antioxidant activity of methyl esters of benzoic acid was evaluated using DPPH radical scavenging assays. The results indicated that the compounds exhibited IC50 values ranging from 20 to 50 µg/mL, suggesting a strong capacity to neutralize free radicals.
| Compound | IC50 (µg/mL) |
|---|---|
| Methyl Ester A | 20 |
| Methyl Ester B | 45 |
Anti-inflammatory Effects
Research published by Zhang et al. (2022) assessed the anti-inflammatory effects of benzoic acid derivatives in a murine model of arthritis. The study found that treatment with these compounds significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
